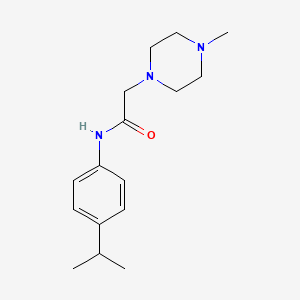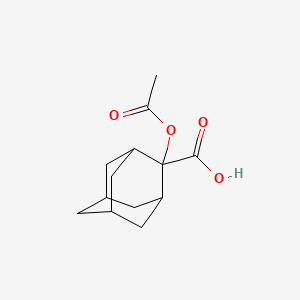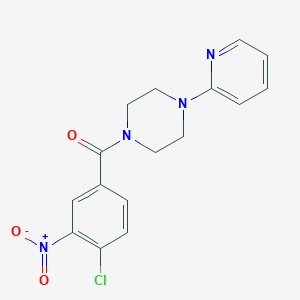
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that is involved in various biochemical processes in the body. SAMe has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
SAMe acts as a methyl donor in various biochemical reactions in the body. SAMe donates a methyl group to various molecules including DNA, RNA, proteins, and neurotransmitters. SAMe also regulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects. SAMe has been shown to increase the levels of glutathione, a potent antioxidant, in the liver. SAMe has also been shown to decrease the levels of homocysteine, a risk factor for cardiovascular disease. SAMe has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
SAMe has several advantages for lab experiments. SAMe is a naturally occurring molecule and can be synthesized chemically or obtained from natural sources. SAMe is stable and can be stored for long periods of time. SAMe has several limitations for lab experiments. SAMe is expensive and can be difficult to obtain in large quantities. SAMe can also be unstable in certain conditions.
Zukünftige Richtungen
SAMe has several potential future directions for research. SAMe has been shown to have potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe may also have potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. SAMe may also have potential applications in sports nutrition and performance enhancement. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Conclusion:
SAMe is a naturally occurring molecule that has been extensively studied for its potential therapeutic applications in various diseases. SAMe has several advantages and limitations for lab experiments. SAMe has several potential future directions for research. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Synthesemethoden
SAMe is synthesized in the body from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized chemically by the reaction of 4-methyl-1,2,3,6-tetrahydropyridine (MTHP) with 4-isopropylphenylacetyl chloride and piperazine.
Wissenschaftliche Forschungsanwendungen
SAMe has been extensively studied for its potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)14-4-6-15(7-5-14)17-16(20)12-19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSREJIWPTOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)

![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)

